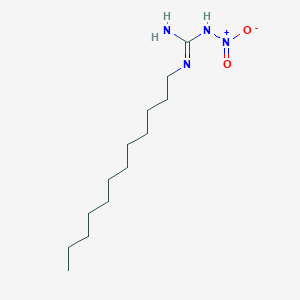
2-dodecyl-1-nitroguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine, 3-dodecyl-1-nitro- is a compound that belongs to the class of guanidines, which are known for their versatile functional groups Guanidines are widely used in various fields due to their unique chemical properties, including high basicity and the ability to form hydrogen bonds
Vorbereitungsmethoden
The synthesis of guanidines, including 3-dodecyl-1-nitro-guanidine, can be achieved through several methods. One common approach involves the reaction of amines with carbodiimides, which leads to the formation of guanidines under mild conditions . Another method includes the use of thioureas in conjunction with thiophilic metal salts or other activating agents . Industrial production methods often employ transition-metal-catalyzed reactions, which provide efficient and scalable routes to guanidines .
Analyse Chemischer Reaktionen
Guanidine, 3-dodecyl-1-nitro- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The compound can also participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Guanidine, 3-dodecyl-1-nitro- has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, guanidine derivatives are known for their potential as kinase inhibitors and DNA minor groove binders . The compound also finds applications in the industry as a catalyst and a precursor for the synthesis of heterocycles .
Wirkmechanismus
The mechanism of action of guanidine, 3-dodecyl-1-nitro- involves its ability to act as both a nucleophile and an electrophile. The guanidine moiety can form hydrogen bonds and interact with various molecular targets, including enzymes and nucleic acids . The nitro group can undergo reduction to form amines, which can further participate in various biochemical pathways . The compound’s high basicity and planarity contribute to its ability to interact with aromatic systems in biological environments .
Vergleich Mit ähnlichen Verbindungen
Guanidine, 3-dodecyl-1-nitro- can be compared with other guanidine derivatives, such as N,N’-disubstituted guanidines and nitroguanidine compounds . Similar compounds include nitroguanidine-based insecticides like Clothianidin and Thiamethoxam, which are used for their biocidal properties . The uniqueness of 3-dodecyl-1-nitro-guanidine lies in its specific structure, which combines the properties of both guanidine and nitro groups, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
101517-06-0 |
|---|---|
Molekularformel |
C13H28N4O2 |
Molekulargewicht |
272.39 g/mol |
IUPAC-Name |
2-dodecyl-1-nitroguanidine |
InChI |
InChI=1S/C13H28N4O2/c1-2-3-4-5-6-7-8-9-10-11-12-15-13(14)16-17(18)19/h2-12H2,1H3,(H3,14,15,16) |
InChI-Schlüssel |
WSWZXMIHHIYAMY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCN=C(N)N[N+](=O)[O-] |
Kanonische SMILES |
CCCCCCCCCCCCN=C(N)N[N+](=O)[O-] |
Key on ui other cas no. |
101517-06-0 |
Synonyme |
2-dodecyl-1-nitro-guanidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















